molecular formula C4H6N2O B1335596 (1H-Pyrazol-3-yl)methanol CAS No. 23585-49-1

(1H-Pyrazol-3-yl)methanol

Cat. No. B1335596
CAS RN: 23585-49-1
M. Wt: 98.1 g/mol
InChI Key: UIEABCXJWANXFS-UHFFFAOYSA-N
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Description

“(1H-Pyrazol-3-yl)methanol” is a chemical compound with the molecular formula C4H6N2O and a molecular weight of 98.1 . It is a member of the pyrazole family, a group of compounds containing a five-membered aromatic ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “(1H-Pyrazol-3-yl)methanol”, has been achieved through various methods. One approach involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another strategy includes multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “(1H-Pyrazol-3-yl)methanol” consists of a pyrazole ring attached to a methanol group. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms . Advanced NMR spectroscopy techniques such as 1H-13C HMBC, 1H-13C HSQC, 1H-13C H2BC, 1H-15N HMBC, 1H-15N LR-HSQMBC, 1H-1H TOCSY, 1H-1H COSY, 1H-1H NOESY and 1,1-ADEQUATE experiments can provide key information in the establishment of structural assignments .


Physical And Chemical Properties Analysis

“(1H-Pyrazol-3-yl)methanol” has a melting point of 184-185 °C, a boiling point of 137-140 °C (at 0.5 Torr pressure), and a density of 1.225 g/cm3 at 25 °C. It is a solid at room temperature and has an off-white color. Its pKa is predicted to be 13.59±0.10 .

Scientific Research Applications

  • Biomedical Applications

    • Pyrazole derivatives, such as 1H-Pyrazolo[3,4-b]pyridines, have been used extensively in biomedical applications . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
    • More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
    • The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
  • Synthetic Chemistry and Biological Activities

    • Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
    • There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
    • The synthetic approaches to pyrazoles are related to the new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
  • Transition Metal Chemosensors

    • Pyrazole derived transition metal chemosensors have been developed due to the wide-ranging photophysical and substitutional variability of pyrazoles .
  • Synthesis of Other Derivatives

    • Pyrazole derivatives can be used as starting materials for the synthesis of other complex compounds . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • The advantages and drawbacks of these methods are considered in the source , but specific outcomes are not mentioned.
  • Chemical Properties

    • “(1H-Pyrazol-3-yl)methanol” is a colorless liquid . It can be used in chemical reactions due to its properties .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The outcomes of these applications are not specifically mentioned in the source .
  • Biomedical Applications

    • This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The outcomes of these applications are not specifically mentioned in the source .
  • Pharmaceutical Applications

    • Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that “(1H-Pyrazol-3-yl)methanol” belongs to, have been extensively used in pharmaceutical applications .
    • More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
    • The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • The results of these applications are not specifically mentioned in the source .
  • Agro-Chemical and Fluorescent Potencies

    • Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
    • There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
    • The synthetic approaches to pyrazoles are related to the new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
    • The outcomes of these applications are not specifically mentioned in the source .
  • Chemical Properties

    • “(1H-Pyrazol-3-yl)methanol” is a colorless liquid . It can be used in chemical reactions due to its properties .
    • The specific methods of application or experimental procedures are not mentioned in the source .
    • The outcomes of these applications are not specifically mentioned in the source .

Safety And Hazards

“(1H-Pyrazol-3-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole derivatives, including “(1H-Pyrazol-3-yl)methanol”, have shown promising potential in various fields of science due to their diverse structural significance and biological activities. Future research directions include the design of novel pyrazoles, the development of innovative synthesis routes, the examination of different potencies of pyrazoles, and the exploration of potential applications of pyrazoles .

properties

IUPAC Name

1H-pyrazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c7-3-4-1-2-5-6-4/h1-2,7H,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEABCXJWANXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406758
Record name (1H-Pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrazol-3-yl)methanol

CAS RN

23585-49-1
Record name (1H-Pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-Pyrazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
Y Wu, C Tang, R Rui, L Yang, W Ding, J Wang… - … Pharmaceutica Sinica B, 2020 - Elsevier
A series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones were synthesized and their anti-HIV-1 activities were evaluated. Most of these …
Number of citations: 26 www.sciencedirect.com
A Mouadili, A Attayibat, S El Kadiri, S Radi… - Applied Catalysis A …, 2013 - Elsevier
The in situ copper (II) complexes of six pyrazole and pyridine based ligands: 1-[5-methyl-1-pyridin-2-yl-1H-pyrazol-3-yl] methanol L 1 , 2-(3,5-dimethyl-pyrazol-1-yl)-pyridine L 2 , (5-…
Number of citations: 41 www.sciencedirect.com
K Tebbji, H Oudda, B Hammouti, M Benkaddour… - Colloids and Surfaces A …, 2005 - Elsevier
The inhibition of the corrosion of steel in 1M HCl by two pyridine–pyrazole type organic compounds N-containing: (5-methyl-1-pyridin-2-yl-1H-pyrazol-3-yl)methanol (P1) and ethyl 5-…
Number of citations: 74 www.sciencedirect.com
Y Nandurkar, A Shinde, MR Bhoye, S Jagadale… - ACS …, 2023 - ACS Publications
A new series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles (10a–ab) have been synthesized by a cyclocondensation reaction of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide (…
Number of citations: 4 pubs.acs.org
C Huang, W Huang, P Ji, F Song, T Liu, M Li… - International Journal of …, 2022 - mdpi.com
Interest in the third-row transition metal osmium and its compounds as potential anticancer agents has grown in recent years. Here, we synthesized the osmium(VI) nitrido complex Na[…
Number of citations: 2 www.mdpi.com
PS Kulkarni, SR Sarda, AU Khandebharad… - Polycyclic Aromatic …, 2023 - Taylor & Francis
A new series of 3-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-5-aryl-1,2,4-oxadiazole (9a–x) have been synthesized by a reaction of 5-aryl-N′-hydroxy-1-phenyl-1H-pyrazole-3-carboximidamide …
Number of citations: 3 www.tandfonline.com
T Yamasaki, X Zhang, K Kumata, Y Zhang… - Journal of medicinal …, 2020 - ACS Publications
Metabotropic glutamate receptor 2 (mGlu 2 ) is a known target for treating several central nervous system (CNS) disorders. To develop a viable positron emission tomography (PET) …
Number of citations: 3 pubs.acs.org
WX Ni, C Huang, WQ Huang, PC Ji, FL Song, CX Wang… - 2020 - researchsquare.com
Interest in the third-row transition metal osmium and its compounds as potential anticancer agents has grown in recent years. Here, we synthesized the osmium (VI) nitrido complex Na […
Number of citations: 1 www.researchsquare.com
JR Hong, YJ Choi, G Keum, G Nam - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
A novel series of fused-benzensulfonamide 2-N-(pyrazol-3-yl)methylbenzo[d]isothiazole-1,1-dioxide derivatives was designed and synthesized as metabolically stable T-type calcium …
Number of citations: 8 www.sciencedirect.com
N Nayak, J Ramprasad, U Dalimba… - Research on Chemical …, 2016 - Springer
A new series of pyrazole-based 1,2,3-triazole derivatives (6a–x) were synthesized by employing click reaction using a 2:1 mixture of PEG-400 and water as green solvent. The …
Number of citations: 20 link.springer.com

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